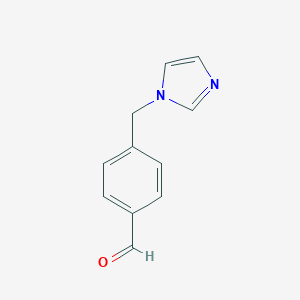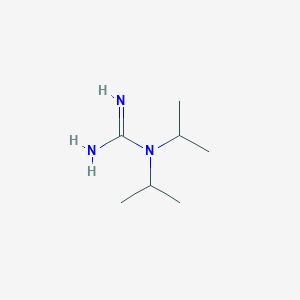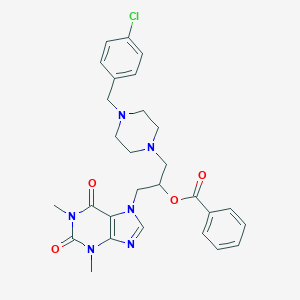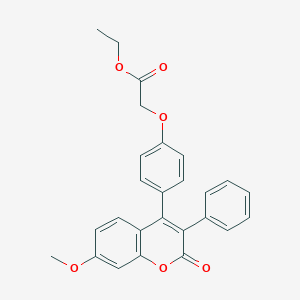
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester, also known as Etoposide, is a chemotherapeutic drug used in the treatment of various types of cancer. It is a semi-synthetic derivative of podophyllotoxin, a natural compound found in the roots of the American mandrake plant. Etoposide is a topoisomerase II inhibitor, which means it prevents the DNA strands from rejoining after they have been cut, leading to cell death.
Wirkmechanismus
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By preventing the DNA strands from rejoining after they have been cut, Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester causes DNA damage and ultimately leads to cell death. This mechanism of action makes Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester an effective anti-cancer drug, as cancer cells are rapidly dividing and therefore more susceptible to DNA damage.
Biochemical and Physiological Effects:
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester has been shown to have a number of biochemical and physiological effects. It can cause DNA damage, cell cycle arrest, and apoptosis (programmed cell death) in cancer cells. It can also affect the immune system and cause side effects such as nausea, vomiting, and hair loss.
Vorteile Und Einschränkungen Für Laborexperimente
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester is a widely used anti-cancer drug and has been extensively studied in laboratory experiments. Its mechanism of action makes it a valuable tool for studying DNA replication and repair. However, Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester can be toxic to cells and can cause side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that can predict patient response to Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester, which could help to personalize cancer treatment. Additionally, there is ongoing research into the development of new topoisomerase II inhibitors that could be more effective and less toxic than Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester.
Synthesemethoden
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester is synthesized through a multi-step process, starting with the isolation of podophyllotoxin from the mandrake plant. The podophyllotoxin is then modified through a series of chemical reactions to produce Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester. The synthesis of Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester has been extensively studied for its anti-cancer properties and is used in the treatment of various types of cancer, including lung cancer, testicular cancer, and lymphoma. It has also been shown to be effective in the treatment of certain childhood cancers, such as neuroblastoma and Wilms' tumor.
Eigenschaften
CAS-Nummer |
111038-34-7 |
|---|---|
Produktname |
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester |
Molekularformel |
C26H22O6 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
ethyl 2-[4-(7-methoxy-2-oxo-3-phenylchromen-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C26H22O6/c1-3-30-23(27)16-31-19-11-9-18(10-12-19)24-21-14-13-20(29-2)15-22(21)32-26(28)25(24)17-7-5-4-6-8-17/h4-15H,3,16H2,1-2H3 |
InChI-Schlüssel |
WSHXYLCAMYHQCJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
Andere CAS-Nummern |
111038-34-7 |
Synonyme |
Ethyl (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)acetat e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



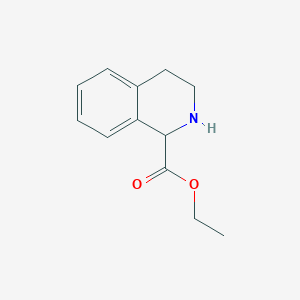
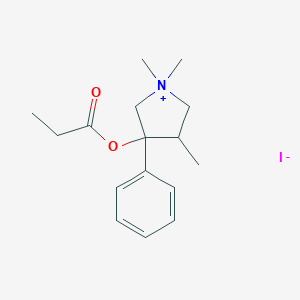
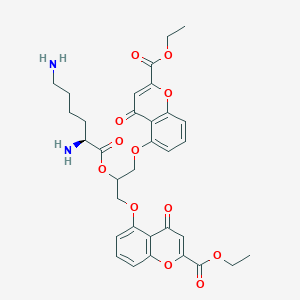
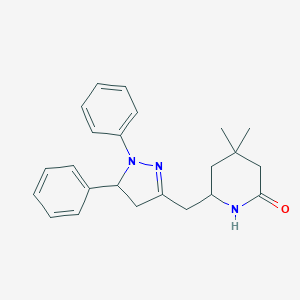
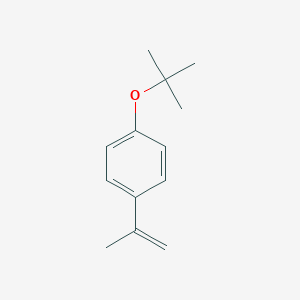
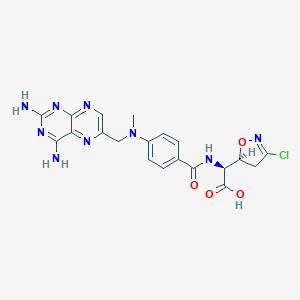
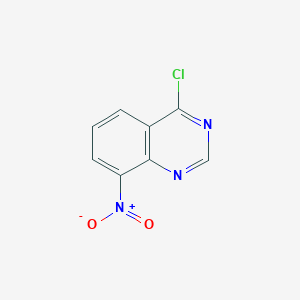
![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)
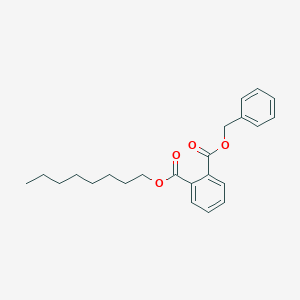
![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)
